molecular formula C11H11F3O B1325463 2,2-Dimethyl-3',4',5'-trifluoropropiophenone CAS No. 898789-80-5

2,2-Dimethyl-3',4',5'-trifluoropropiophenone

Cat. No.: B1325463
CAS No.: 898789-80-5
M. Wt: 216.2 g/mol
InChI Key: XCKFNBGLQZQTAC-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3',4',5'-trifluoropropiophenone is a fluorinated aromatic ketone characterized by a propiophenone backbone substituted with three fluorine atoms at the 3', 4', and 5' positions of the phenyl ring and two methyl groups at the 2-position of the ketone side chain. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical synthesis. Its molecular formula is C₁₆H₁₃F₃O, with a molecular weight of 292.30 g/mol (CAS: 898774-19-1) .

Properties

IUPAC Name

2,2-dimethyl-1-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O/c1-11(2,3)10(15)6-4-7(12)9(14)8(13)5-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKFNBGLQZQTAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC(=C(C(=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642486
Record name 2,2-Dimethyl-1-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-80-5
Record name 2,2-Dimethyl-1-(3,4,5-trifluorophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-1-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3’,4’,5’-trifluoropropiophenone typically involves the Friedel-Crafts acylation of 3,4,5-trifluorobenzene with 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of 2,2-Dimethyl-3’,4’,5’-trifluoropropiophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3’,4’,5’-trifluoropropiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of trifluoromethylbenzoic acid or trifluoromethylbenzophenone.

    Reduction: Formation of 2,2-dimethyl-3’,4’,5’-trifluoropropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethyl-3’,4’,5’-trifluoropropiophenone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the development of functional materials such as liquid crystals and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3’,4’,5’-trifluoropropiophenone involves its interaction with various molecular targets. The presence of the trifluoromethyl group enhances its electron-withdrawing properties, which can influence its reactivity and interaction with biological molecules. The compound can act as an inhibitor or modulator of specific enzymes or receptors, affecting cellular pathways and processes .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Impacts
2,2-Dimethyl-3',4',5'-trifluoropropiophenone C₁₆H₁₃F₃O 292.30 3',4',5'-F; 2,2-dimethyl High steric hindrance, moderate reactivity
3-(2-Methoxyphenyl)-3',4',5'-trifluoropropiophenone C₁₆H₁₃F₃O₂ 294.28 2-OCH₃; 3',4',5'-F Enhanced electron density, altered solubility
3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone C₁₆H₁₃F₃O₂ 294.28 4-OCH₃; 3',4',5'-F Symmetrical resonance effects
4'-Chloro-2,2-dimethyl-3'-fluoropropiophenone C₁₁H₁₁ClF₃O 242.66 4'-Cl; 3'-F; 2,2-dimethyl Increased toxicity, distinct safety profile
2',3',4'-Trifluoropropiophenone C₉H₅F₃O 192.13 2',3',4'-F Lower steric hindrance, higher reactivity

Research Findings and Implications

  • Electronic Effects: Fluorine’s electronegativity withdraws electron density, making the ketone carbonyl more electrophilic compared to non-fluorinated analogues. Methoxy groups counterbalance this effect through electron donation .
  • Safety and Handling : Halogen type (e.g., Cl vs. F) significantly influences toxicity and storage requirements, as seen in the GHS data for 4'-chloro derivatives .

Biological Activity

2,2-Dimethyl-3',4',5'-trifluoropropiophenone is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H11F3O
  • Molecular Weight : 224.21 g/mol
  • Structure : The compound features a phenyl ring substituted with trifluoromethyl and dimethyl groups, contributing to its unique chemical properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. The following mechanisms have been identified:

  • Antimicrobial Activity : Studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and inhibition of cell wall synthesis.
  • Anticancer Properties : Preliminary research suggests that this compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression. It shows promise in inhibiting the proliferation of specific cancer cell lines.

Antimicrobial Activity

A study conducted by BenchChem reported that this compound was investigated for its antimicrobial efficacy. The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

Research published in various pharmacological journals highlights the anticancer potential of this compound. For instance:

  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • A2780 (ovarian cancer)
Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23124.5Induces apoptosis via caspase activation
A278069.24Inhibits cell migration and proliferation

The compound was found to significantly reduce cell viability in these lines, demonstrating its potential as a chemotherapeutic agent .

Case Studies

Several case studies have explored the biological effects of this compound:

  • Study on Antimicrobial Efficacy :
    • Researchers tested the compound against Staphylococcus aureus and Escherichia coli.
    • Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antibacterial agent.
  • Cancer Cell Line Study :
    • A comparative analysis was performed on several cancer cell lines.
    • The results revealed that the compound exhibited selective cytotoxicity towards malignant cells while sparing normal cells, indicating a favorable therapeutic index.

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